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Compound of Interest

Compound Name: TCO-PEG6-acid

Cat. No.: B15392267

For Researchers, Scientists, and Drug Development Professionals

TCO-PEG6-acid is a versatile heterobifunctional linker molecule integral to the advancement of
bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a strained trans-
cyclooctene (TCO) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal
carboxylic acid, enables precise and efficient covalent bond formation under biocompatible
conditions. This guide provides a comprehensive overview of the properties, specifications, and
experimental applications of TCO-PEG6-acid.

Core Properties and Specifications

The physicochemical properties of TCO-PEG6-acid are summarized below, providing essential
data for its handling, storage, and use in experimental design.
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Property Specification Reference(s)
Chemical Name trans-Cyclooctene-PEG6-acid [1112]
Molecular Formula C24H43NO10 [1][3]
Molecular Weight 505.6 g/mol [11[3]

CAS Number 2353409-97-7 [1][3]
Appearance White to off-white solid or oil

Purity >95% [1112]

. Soluble in DMSO, DMF, DCM,
Solubility ] [1114]
and aqueous media

Store at -20°C, desiccated and
protected from light. Avoid

Storage Conditions
repeated freeze-thaw cycles.

[2]

Note: The trans-cyclooctene group is susceptible to isomerization to the less reactive cis-
cyclooctene form over time. Therefore, long-term storage is not recommended, and the
compound should be used relatively fresh for optimal reactivity.[1][3]

Chemical Reactivity and Applications

TCO-PEG6-acid possesses two distinct reactive handles, allowing for a two-step, orthogonal
conjugation strategy.

o Carboxylic Acid Group: The terminal carboxylic acid can be activated to form a stable amide
bond with primary amine groups present on biomolecules such as proteins, antibodies, and
peptides. This reaction is typically mediated by carbodiimide chemistry, most commonly
using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-
hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

e Trans-Cyclooctene (TCO) Group: The highly strained double bond of the TCO group reacts
rapidly and specifically with a tetrazine-containing molecule via an inverse-electron-demand
Diels-Alder (IEDDA) cycloaddition.[2][5] This bioorthogonal "click chemistry" reaction is
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exceptionally fast, with second-order rate constants reported to be as high as 2000 M~1s~1in
9:1 methanol/water, and proceeds efficiently under physiological conditions without the need
for a catalyst.[5]

The combination of these reactive moieties makes TCO-PEG6-acid an invaluable tool in
various advanced applications:

o Antibody-Drug Conjugates (ADCSs): The linker can be used to attach a cytotoxic payload to
an antibody. The carboxylic acid can be conjugated to the antibody, and the TCO group can
then be used to click on a tetrazine-modified drug.

o PROTACS (Proteolysis Targeting Chimeras): TCO-PEG6-acid can serve as the linker
connecting a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis
of PROTAC:Ss for targeted protein degradation.[6]

» Bioconjugation and Labeling: It is widely used for the site-specific labeling of proteins,
peptides, and other biomolecules with imaging agents (e.g., fluorescent dyes), biotin, or
other functional tags.[2]

o Surface Modification: The linker can be used to functionalize surfaces for the immobilization
of biomolecules in applications such as biosensors and microarrays.

Experimental Protocols and Workflows

Below are detailed methodologies for the key reactions involving TCO-PEG6-acid.

This protocol describes the activation of the carboxylic acid group of TCO-PEG6-acid with EDC
and NHS, followed by conjugation to a primary amine on a protein.

Materials:

 TCO-PEG6-acid

» Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
» Activation Buffer: 0.1 M MES, pH 4.5-6.0

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or Sulfo-NHS

Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCI, pH 8.0, or 1 M hydroxylamine, pH 8.5

Desalting columns

Procedure:

» Reagent Preparation:

o Equilibrate TCO-PEG6-acid, EDC, and NHS to room temperature before use.

o Prepare a stock solution of TCO-PEG6-acid (e.g., 10 mg/mL) in anhydrous DMSO or
DMF.

o Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer or
ultrapure water.

o Activation of TCO-PEG6-acid:
o In a microcentrifuge tube, dissolve TCO-PEG6-acid in Activation Buffer.
o Add a 2- to 10-fold molar excess of EDC and NHS to the TCO-PEG®6-acid solution.

o Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive
NHS ester.

o Conjugation to the Protein:

o Adjust the pH of the activated TCO-PEG6-acid solution to 7.2-7.5 by adding a suitable
buffer (e.g., PBS).

o Immediately add the activated linker solution to the protein solution at a desired molar ratio
(e.g., 10- to 20-fold molar excess of the linker to the protein).
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o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
mixing.

e Quenching and Purification:

o Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100
mM and incubate for 15-30 minutes at room temperature.

o Remove excess, unreacted linker and byproducts by purifying the TCO-modified protein
using a desalting column or dialysis.

e Characterization:

o Determine the concentration of the conjugated protein using a standard protein assay
(e.g., BCA).

o The degree of labeling (DOL) can be determined using various analytical techniques, such
as mass spectrometry.

This protocol outlines the bioorthogonal reaction between a TCO-modified biomolecule and a
tetrazine-labeled molecule.

Materials:

e TCO-modified biomolecule (from Protocol 1)

o Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, or drug)
o Reaction Buffer: PBS, pH 6.5-7.5

Procedure:

e Reagent Preparation:

o Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO or the
Reaction Buffer).

o Prepare the TCO-modified biomolecule in the Reaction Buffer.
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¢ Click Reaction:

o Add the tetrazine-labeled molecule to the solution of the TCO-modified biomolecule. A 1.1-
to 5-fold molar excess of the tetrazine reagent is typically recommended.[4]

o Incubate the reaction for 30-120 minutes at room temperature.[4] The reaction is often
rapid and can be complete in a shorter time.

o The progress of the reaction can be monitored by the disappearance of the characteristic
pink/red color of the tetrazine.

e Purification:

o If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-
exclusion chromatography (SEC) or a desalting column.

Visualizing Workflows and Reactions

The following diagrams, generated using Graphviz, illustrate the key chemical transformations
and a general workflow for the application of TCO-PEG6-acid.
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Caption: Amide coupling of TCO-PEG6-acid to a biomolecule.
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Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction.
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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